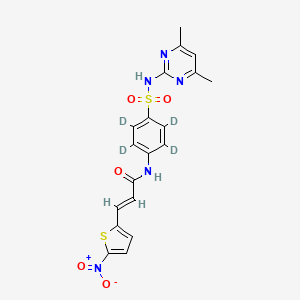

3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide is a compound with the molecular formula C19H13D4N5O5S2 and a molecular weight of 463.52 g/mol . It is a stable isotope-labeled compound, which means it contains deuterium atoms (d4) instead of hydrogen atoms. This compound is used in various research applications, including metabolic studies, environmental analysis, and proteomics research .

Vorbereitungsmethoden

The synthesis of 3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide involves several steps. The starting materials typically include 5-nitro-2-thiophene and acrylic acid, which undergo a series of reactions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using automated equipment and stringent quality control measures to ensure consistency and purity. The compound is typically stored at 2-8°C to maintain its stability .

Analyse Chemischer Reaktionen

3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Wissenschaftliche Forschungsanwendungen

3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide has several scientific research applications:

Chemistry: It is used as a reference standard for chemical identification, qualitative and quantitative analysis, and detection in various analytical techniques.

Biology: It is used in metabolic studies to trace metabolic pathways and understand the biochemical processes in living organisms.

Medicine: It is used in clinical diagnostics for imaging, diagnosis, and newborn screening.

Industry: It is used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food contaminants

Wirkmechanismus

The mechanism of action of 3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide can be compared with other similar compounds, such as:

3-(5-Nitro-2-thiophene)acrylic Acid: The non-deuterated version of the compound, which lacks the stable isotope labeling.

Sulfadimidine: A sulfonamide antibiotic used to treat bacterial infections.

Acrylic Acid: A simple carboxylic acid used in the production of polymers and other chemicals.

The uniqueness of this compound lies in its stable isotope labeling, which allows for more precise and accurate studies in various research applications .

Biologische Aktivität

3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide is a compound of interest due to its potential biological activity, particularly in the field of medicinal chemistry. This compound, characterized by its unique molecular structure, has been studied for its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C19H17N5O5S2

- Molecular Weight : 463.52 g/mol

- CAS Number : 1795138-17-8

The compound features a thiophene ring substituted with a nitro group and is linked to an acrylic acid moiety, which may influence its biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various modes of action, including:

- Antimicrobial Activity : The compound may inhibit bacterial growth through interference with essential metabolic pathways. Studies have shown that derivatives of sulfadimidine can exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation by modulating the immune response, potentially through inhibition of pro-inflammatory cytokines.

In Vitro Studies

In vitro assays have demonstrated the biological activity of this compound. For instance:

- Antibacterial Assays : The compound was tested against various bacterial strains, showing effective inhibition at certain concentrations. The Minimum Inhibitory Concentration (MIC) values were determined, indicating its potency compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinity of the compound to target enzymes involved in bacterial metabolism. The results suggest that the compound may interact favorably with active sites, leading to potential inhibition.

- Docking Scores : High binding affinity scores were observed, indicating strong interactions with target proteins.

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound in a murine model infected with Staphylococcus aureus. The treatment resulted in a significant reduction in bacterial load compared to untreated controls, highlighting its potential as an antimicrobial agent.

- Inflammation Model Study : In a model of induced inflammation, administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses.

Eigenschaften

IUPAC Name |

(E)-3-(5-nitrothiophen-2-yl)-N-[2,3,5,6-tetradeuterio-4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O5S2/c1-12-11-13(2)21-19(20-12)23-31(28,29)16-7-3-14(4-8-16)22-17(25)9-5-15-6-10-18(30-15)24(26)27/h3-11H,1-2H3,(H,22,25)(H,20,21,23)/b9-5+/i3D,4D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFCRZZSQUMLRS-SOUMXSKZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])[2H])[2H])S(=O)(=O)NC3=NC(=CC(=N3)C)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.